![molecular formula C26H28N4O3 B5106463 5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B5106463.png)
5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline, also known as MNPA, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. MNPA belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of biological activities, including antipsychotic, anxiolytic, and analgesic effects.
Mecanismo De Acción
The exact mechanism of action of 5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline is not fully understood, but it is believed to involve modulation of various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. This compound has been shown to act as a partial agonist at dopamine D2 receptors, which may contribute to its antipsychotic effects. This compound has also been shown to enhance the activity of the GABAergic system, which may underlie its anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including modulation of neurotransmitter release, changes in ion channel activity, and alterations in gene expression. For example, this compound has been shown to increase the release of dopamine and serotonin in certain brain regions, as well as to inhibit the activity of certain ion channels, such as voltage-gated calcium channels. This compound has also been shown to alter the expression of genes involved in various signaling pathways, including the cAMP/PKA pathway and the MAPK/ERK pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline has a number of advantages for use in laboratory experiments, including its relatively low toxicity and high solubility in aqueous solutions. However, this compound also has some limitations, including its relatively short half-life and the need for specialized equipment and techniques to study its effects in vivo.
Direcciones Futuras
There are a number of potential future directions for research on 5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline and related compounds. One area of interest is the development of more selective and potent analogs of this compound that could be used as therapeutic agents for various neurological and psychiatric disorders. Another area of interest is the study of the long-term effects of this compound on brain function and behavior, as well as its potential for abuse and addiction. Finally, further research is needed to better understand the mechanisms underlying the effects of this compound and related compounds, which could lead to the development of new treatments for a variety of disorders.
Métodos De Síntesis
5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline can be synthesized using a variety of methods, including the reaction of 4-methylbenzoyl chloride with 1-piperazinecarboxamide, followed by nitration and subsequent coupling with 2-(2-phenylethyl)aniline. Other methods involve the use of different starting materials and reagents, such as 4-methylbenzoyl hydrazide and 2-nitro-1-(2-phenylethyl)benzene.
Aplicaciones Científicas De Investigación
5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline has been the subject of numerous scientific studies, primarily focused on its potential applications in the treatment of various neurological and psychiatric disorders. For example, this compound has been shown to exhibit antipsychotic effects in animal models of schizophrenia, as well as anxiolytic and antidepressant effects in models of anxiety and depression. This compound has also been studied for its potential analgesic properties, particularly in the treatment of neuropathic pain.
Propiedades
IUPAC Name |
(4-methylphenyl)-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-20-7-9-22(10-8-20)26(31)29-17-15-28(16-18-29)23-11-12-25(30(32)33)24(19-23)27-14-13-21-5-3-2-4-6-21/h2-12,19,27H,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUMDDDLRAEOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-(4-methoxybenzyl)-2-triazen-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5106381.png)
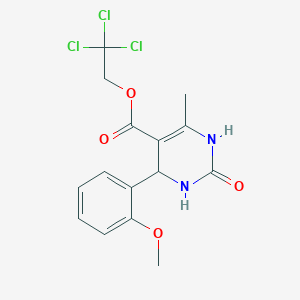
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide](/img/structure/B5106391.png)

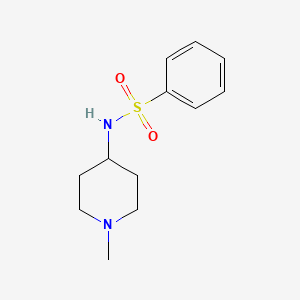
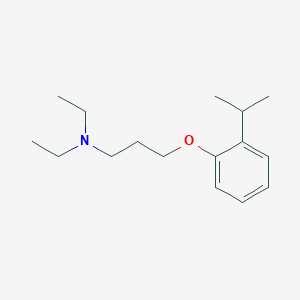
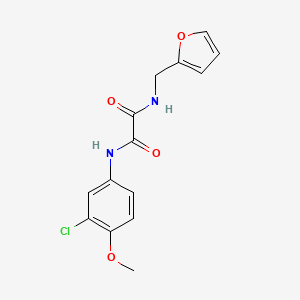
![methyl 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furoate](/img/structure/B5106455.png)
![3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5106458.png)
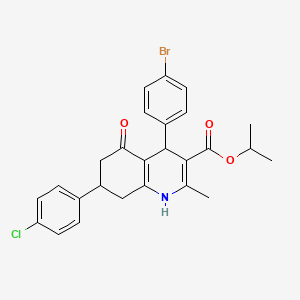
![methyl 4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5106469.png)
![3-(ethylthio)-6-(2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5106475.png)
![methyl 4-(2,3-dichlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5106481.png)

